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Compound of Interest
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Cat. No.: B3028188

Harnessing the Power of the Auxin-Inducible Degron 2 (AID2) System for Precise Temporal
Control of Protein Abundance

The ability to rapidly and specifically deplete a protein of interest within living cells is a powerful
tool for elucidating its function. The second-generation auxin-inducible degron (AlD2) system
offers a robust and highly specific method for achieving conditional protein knockdown.[1][2][3]
This system utilizes a plant-based degradation pathway that is exogenously introduced into
mammalian cells or other model organisms. The key components are a mutated F-box protein
from rice, OsTIR1(F74G), a small degradation tag (mini-AlID or mAID), and a synthetic auxin
analog, 5-phenyl-indole-3-acetic acid (5-Ph-1AA).[1][4]

The AID2 system represents a significant improvement over the original AID system by
addressing its major limitations: leaky degradation in the absence of the inducer and the
requirement for high, potentially toxic concentrations of natural auxin (IAA).[2][5][6] The F74G
mutation in OsSTIR1 creates a "bump-and-hole" interaction with 5-Ph-1AA, leading to a high-
affinity and specific binding that is not observed with the wild-type receptor and natural auxin.[7]
This enhanced specificity allows for the use of 5-Ph-IAA at concentrations up to 1000-fold
lower than 1AA, effectively eliminating off-target effects and basal degradation.[1][2]

Upon introduction of 5-Ph-IAA, the OsTIR1(F74G) forms a complex with the mAID-tagged
protein of interest. This interaction is mediated by 5-Ph-IAA acting as a "molecular glue".[8][9]
The formation of this ternary complex leads to the recruitment of the endogenous Skpl-Cullinl-
F-box (SCF) E3 ubiquitin ligase machinery, resulting in the polyubiquitination of the target
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protein and its subsequent rapid degradation by the 26S proteasome.[1][10] This process is

highly efficient, with degradation often observed within minutes of 5-Ph-IAA addition, and is

also reversible upon washout of the compound.[2]

Key Advantages of the 5-Ph-lIAA-based AID2 System:

Rapid Degradation Kinetics: Depletion of the target protein is typically observed within
minutes to a couple of hours.[2][11]

Low Ligand Concentration: Effective degradation is achieved at nanomolar to low micromolar
concentrations of 5-Ph-IAA, minimizing potential toxicity.[12]

Reduced Leaky Degradation: The specific interaction between OsTIR1(F74G) and 5-Ph-IAA
significantly reduces unintended protein degradation in the absence of the inducer.[2][5]

High Specificity: The system is orthogonal to endogenous mammalian pathways, ensuring
that only the tagged protein is targeted.

Reversibility: Removal of 5-Ph-1AA allows for the re-accumulation of the target protein,
enabling the study of protein function in a temporally controlled manner.[6]

Broad Applicability: The AID2 system has been successfully implemented in a variety of
model systems, including yeast, C. elegans, Drosophila, zebrafish, mice, and various
mammalian cell lines.[2][12][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the AID2 system and a typical workflow for

a live-cell imaging experiment.

Figure 1: Mechanism of the Auxin-Inducible Degron 2 (AID2) System.
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Figure 2: Experimental workflow for live-cell imaging of protein degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the 5-Ph-IAA-mediated protein
degradation system gathered from various studies.
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Table 1: 5-Ph-IAA Concentration and Degradation Efficiency

Cell . 5-Ph-IAA Degradation
. . Target Protein . o Reference
Line/Organism Concentration Efficiency
HCT116 mAID-EGFP 1 uM >95% depletion [12]
Mouse Embryos 5 mg/kg Efficient
mAID-EGFP _ _ _ [12]
(E9.5, E13.5) (intraperitoneal) depletion
GFP::mAID::HTZ Efficient
C. elegans 1uM ) [13]
-1 degradation
_ ~97-98%
Mouse Primary ) o
CEP192-AID 1uM depletion within 1 [2]
Cells (MEFs)
hour
Growth inhibition
] (indicating
Cryptococcus Various (e.g., )
1uM degradation of [3]
neoformans CET1, ERGS8) )
essential
proteins)
Human Cell ) )
_ Various Effective degron-
Lines (A549, d Not ified GFP taggi d [10]
endogenous ot specifie agging an
HEK293A, g P .gg I
proteins depletion
U20S)
Table 2: Protein Degradation Kinetics
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Cell

Time to Max

. . Target Protein Half-life (t'%) . Reference
Line/Organism Degradation
Mammalian Cells  Plk4-AID-YFP ~9 min ~80 min [11]

] CENP-A-AID- _ _
Mammalian Cells ~18 min ~80 min [11]
YFP
Mammalian Cells  TRF2-AID-YFP ~13 min ~80 min [11]
] Cyclin B1-AID- ) )
Mammalian Cells ~17 min ~80 min [11]
YFP
_ Near-complete
Mouse Primary -~ )
CEP192-AID Not specified degradation [2]
Cells (MEFs) -
within 1 hour
_ ~80-90%
Mouse Tissues - o
o CEP192-AID Not specified reduction in 30 [2]
(in vivo) ]
minutes
Yeast (S. ~25 min (with
o mGFP-AID ~1 hour [14]
cerevisiae) 0.25 mM 1AA)
Protocols

Protocol 1: Generation of a Stable Cell Line for AlD2-
mediated Degradation

This protocol outlines the steps for creating a stable cell line co-expressing the OsTIR1(F74G)
F-box protein and a protein of interest endogenously tagged with a mini-AID (mAID) degron
and a fluorescent reporter (e.g., GFP).

Materials:
e Human cell line of choice (e.g., HCT116, U20S)

 Lentiviral or piggyBac vector for OsTIR1(F74G) expression
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o CRISPR/Cas9 system components (Cas9 nuclease, sgRNA targeting the C-terminus of the
gene of interest)

e Donor plasmid containing the mAID-GFP tag flanked by homology arms for the target locus
» Transfection reagent

o Fluorescence-activated cell sorting (FACS) or antibiotic selection

o Cell culture medium and supplements

e Imaging-grade glass-bottom dishes

Methodology:

o Establishment of OsTIR1(F74G) Expressing Cell Line:

o Transduce the parental cell line with a lentiviral vector or transfect with a piggyBac
transposon system to stably integrate and express OsTIR1(F74G).

o Select for successfully transduced/transfected cells using an appropriate selection marker
(e.g., puromycin).

o Expand a polyclonal or single-cell-derived clonal population of OsTIR1(F74G)-expressing
cells.

o Endogenous Tagging of the Protein of Interest (POI):

o Design a single guide RNA (sgRNA) to target the genomic locus of the POl immediately
upstream of the stop codon.

o Construct a donor plasmid containing the mAID-GFP cassette flanked by 500-800 bp
homology arms corresponding to the genomic sequences upstream and downstream of
the Cas9 cut site.

o Co-transfect the OsTIR1(F74G)-expressing cells with the Cas9/sgRNA expression plasmid
and the donor plasmid.
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o After 48-72 hours, enrich for successfully edited cells. This can be achieved by FACS for
GFP-positive cells or by using a co-transfected selection marker.

o Isolate single cells into 96-well plates to establish clonal cell lines.
 Validation of Clonal Cell Lines:
o Expand the single-cell clones.

o Verify the correct integration of the mAID-GFP tag at the target locus by PCR genotyping
and Sanger sequencing.

o Confirm the expression and correct localization of the fluorescently tagged POI by
fluorescence microscopy and Western blotting.

Protocol 2: Live-Cell Imaging of 5-Ph-IAA-Induced
Protein Degradation

This protocol details the procedure for real-time visualization and quantification of protein
degradation in the generated stable cell line.

Materials:

Validated AID2-system-enabled cell line

e Imaging-grade glass-bottom dishes or plates

¢ Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with serum and antibiotics
o High-concentration stock solution of 5-Ph-IAA in DMSO (e.g., 1 mM)

 Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% C0O2) and
appropriate filter sets for the chosen fluorophore.

Methodology:

e Cell Seeding:
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o One to two days prior to imaging, seed the cells onto glass-bottom dishes at a density that
will result in 50-70% confluency at the time of the experiment.

Microscope Setup:

o Turn on the microscope and environmental chamber well in advance to ensure
temperature and CO2 levels are stable.

o Place the dish on the microscope stage and allow it to equilibrate for at least 30 minutes.

Baseline Imaging (Pre-treatment):

o lIdentify a field of view with healthy, representative cells.

o Set the imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-
noise ratio while minimizing phototoxicity.

o Acquire images at multiple positions for the "time 0" data point.

Induction of Degradation:

o Prepare a working solution of 5-Ph-IAA in pre-warmed live-cell imaging medium to the
final desired concentration (typically 0.5 - 1 uM).

o Carefully remove the existing medium from the dish and replace it with the 5-Ph-1AA-
containing medium.

Time-Lapse Acquisition:

o Immediately start the time-lapse imaging sequence.

o Acquire images at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to
observe complete degradation (e.g., 2-4 hours).

o ltis crucial to use a focus-locking mechanism to prevent focal drift during the acquisition.

Image Analysis and Quantification:
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o Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean
fluorescence intensity of the tagged protein within individual cells or specific subcellular
compartments over time.

o For each time point, measure the intensity of multiple cells and calculate the average and
standard deviation.

o Normalize the fluorescence intensity at each time point to the intensity at time 0 for each
cell.

o Plot the normalized fluorescence intensity as a function of time to visualize the
degradation kinetics.

o From this data, parameters such as the degradation half-life (t2) can be calculated.
Optional Controls:

» Vehicle Control: Perform a parallel experiment where cells are treated with the same
concentration of DMSO used to dissolve the 5-Ph-lIAA to ensure the vehicle itself does not
affect protein levels.

o Proteasome Inhibitor Control: To confirm that the observed fluorescence loss is due to
proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 30-60
minutes before adding 5-Ph-IAA. This should block the degradation of the target protein.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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